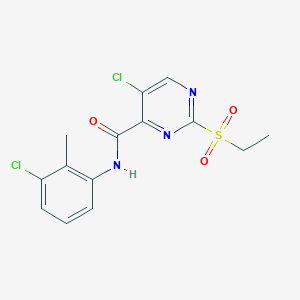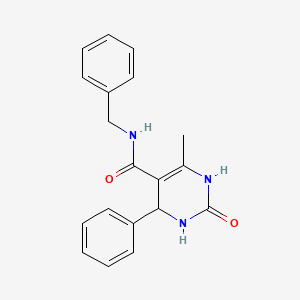
5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
Overview
Description
5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CC-1065 analog and has been extensively studied for its anticancer properties.
Mechanism of Action
CC-1065 analog exerts its anticancer effects by binding to the minor groove of DNA and causing DNA damage. This leads to the inhibition of DNA replication and transcription, ultimately resulting in the death of cancer cells. The compound has also been found to induce cell cycle arrest and inhibit angiogenesis, which are important processes involved in cancer growth and metastasis.
Biochemical and Physiological Effects:
CC-1065 analog has been shown to have a high affinity for DNA, which is responsible for its anticancer properties. The compound has also been found to be stable in human plasma and has a long half-life, making it a promising candidate for further development. However, CC-1065 analog has also been found to be toxic to normal cells, which is a major limitation in its clinical application.
Advantages and Limitations for Lab Experiments
CC-1065 analog has several advantages for lab experiments, including its high potency and specificity for cancer cells. It can be easily synthesized in the laboratory, and its mechanism of action is well understood. However, the compound is highly toxic, which poses a risk to researchers handling it. In addition, the synthesis of CC-1065 analog is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of CC-1065 analog. One potential direction is the modification of the compound to reduce its toxicity while maintaining its anticancer properties. Another direction is the development of targeted delivery systems to improve the specificity of the compound for cancer cells. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of CC-1065 analog in humans.
Conclusion:
CC-1065 analog is a promising compound for the treatment of cancer due to its potent anticancer properties. While there are limitations in its clinical application, further research and development may lead to the development of safer and more effective therapies for cancer.
Scientific Research Applications
CC-1065 analog has shown promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and colon cancer. It has been found to be effective in inhibiting the growth of cancer cells and inducing apoptosis. In addition, CC-1065 analog has also been studied for its potential use in combination with other chemotherapeutic agents to enhance their efficacy.
properties
IUPAC Name |
5-chloro-N-(3-chloro-2-methylphenyl)-2-ethylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O3S/c1-3-23(21,22)14-17-7-10(16)12(19-14)13(20)18-11-6-4-5-9(15)8(11)2/h4-7H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHCODSLXPDPRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-fluorobenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4387282.png)
![{1-[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4387290.png)
![N-allyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4387295.png)


![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B4387313.png)
![2-(isobutyrylamino)-N-(3-pyridinylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387321.png)

![8-(4-butylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4387355.png)
![N-allyl-3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4387367.png)

![3-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387381.png)
![N-(3-pyridinylmethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4387384.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-1-propanamine hydrochloride](/img/structure/B4387387.png)